molecular formula C18H19N5O3S B2796694 8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione CAS No. 897453-78-0

8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione

Cat. No. B2796694
CAS RN: 897453-78-0
M. Wt: 385.44
InChI Key: IHDJDDIBVJVOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione is not fully understood. However, studies have suggested that it exerts its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Its neuroprotective effects are thought to be due to its ability to reduce oxidative stress and inflammation, as well as its ability to enhance neurotrophic factor signaling. Its cardioprotective effects are thought to be due to its ability to reduce oxidative stress and inflammation, as well as its ability to improve mitochondrial function.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to reduce the levels of reactive oxygen species and nitric oxide, as well as inhibit the activity of various enzymes such as matrix metalloproteinases and cyclooxygenase-2. It has also been found to improve mitochondrial function and enhance the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione in lab experiments is its potential to be a potent anti-tumor, neuroprotective, and cardioprotective agent. However, its limitations include its low solubility in water and its limited availability.

Future Directions

There are several future directions for research on 8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to increase its availability. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione involves the reaction of 1,3,9-trimethyluric acid with 2-(2,3-dihydroindol-1-yl)acetic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with sodium sulfide to obtain the final compound.

Scientific Research Applications

This compound has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular diseases. Studies have shown that it has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in animal models of cardiovascular diseases.

properties

IUPAC Name

8-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-20-15-14(16(25)22(3)18(26)21(15)2)19-17(20)27-10-13(24)23-9-8-11-6-4-5-7-12(11)23/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDJDDIBVJVOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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